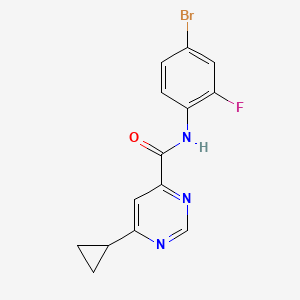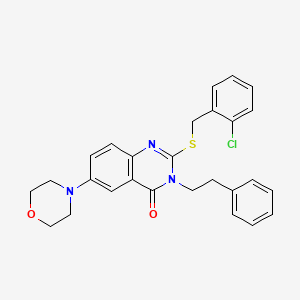
2-((2-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. The compound appears to be a quinazolinone derivative, which is a class of compounds that often have biological activity.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized from its constituent parts. It would include the starting materials, the reagents used, the conditions of the reaction, and the steps involved.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity, its redox potential, and its reactivity).科学的研究の応用
Synthesis and Molecular Interactions
- Experimental and Theoretical Analysis of Intermolecular Interactions : Research on derivatives of 1,2,4-triazoles, which share a similar structural complexity to the queried compound, highlights the synthesis and characterization of molecules with significant biological activity. The study provides insights into the intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, crucial for understanding the behavior of complex molecules in different environments (Shukla et al., 2014).
Biological Evaluation
- Antimicrobial and Antitumor Activities : A study on tetrahydroquinazoline derivatives of benzo[b]thiophene presented the synthesis and antimicrobial evaluation of novel compounds, showcasing their moderate to good activity against bacteria and fungi. This suggests potential applications of similar compounds in developing new antimicrobial agents (Bhatt et al., 2015).
- Design and Synthesis for Antitumor Applications : Novel substituted 2-mercapto-3-phenethylquinazolines have been synthesized and evaluated for their antitumor activity. These compounds exhibited selective activities against various cancer cell lines, providing a foundation for future development of potent antitumor agents (Alanazi et al., 2013).
Anticonvulsant and Antibacterial Activities
- Synthesis of Thioxoquinazolinone Derivatives : The creation of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones and their evaluation for antimicrobial and anticonvulsant activities illustrates the compound's potential in therapeutic applications. Specific derivatives showed broad-spectrum activity against tested bacteria and fungi, along with potent anticonvulsant activity, underscoring the versatility of quinazolinone derivatives in drug development (Rajasekaran et al., 2013).
Supramolecular and Structural Analysis
- Structural Studies of Benzo[b]thiophene Derivatives : The synthesis and characterization of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, which shares structural similarities with the compound of interest, provide valuable information on the crystal structure and intermolecular interactions. Such studies are essential for understanding the chemical behavior and potential applications of novel synthetic compounds (Abbasi et al., 2011).
Safety And Hazards
This would involve studying any risks associated with the compound. This could include its toxicity, its flammability, and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and ways that its synthesis or use could be improved.
I hope this general information is helpful. For more specific information, I would recommend consulting scientific literature or databases, or reaching out to experts in the field. Please note that working with chemicals should always be done in accordance with safety regulations and under the supervision of a trained professional.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c28-24-9-5-4-8-21(24)19-34-27-29-25-11-10-22(30-14-16-33-17-15-30)18-23(25)26(32)31(27)13-12-20-6-2-1-3-7-20/h1-11,18H,12-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZDMVVIZVUOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)
![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)
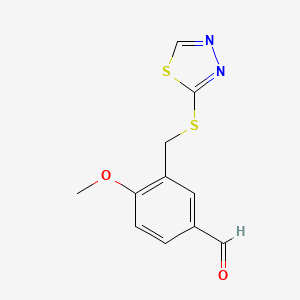
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)
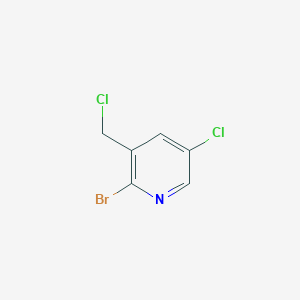
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)
![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)
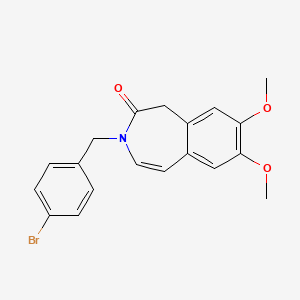
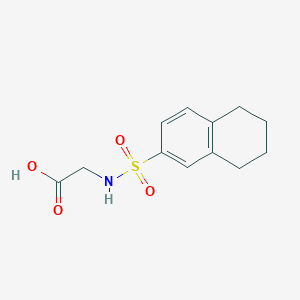
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)
![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)
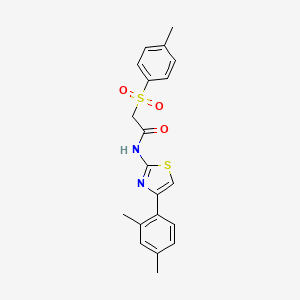
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)
